N,N-Dimethylsphingosine
Description
Structure
2D Structure
Properties
CAS No. |
119567-63-4 |
|---|---|
Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(E,2R,3S)-2-(dimethylamino)octadec-4-ene-1,3-diol |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m1/s1 |
InChI Key |
YRXOQXUDKDCXME-QWKHPXNBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |
Appearance |
Unit:5 mg/ml, 1mlSolvent:isopropanolPurity:98+%Physical liquid |
Other CAS No. |
122314-67-4 |
physical_description |
Solid |
Synonyms |
(2R,3S,E)-2-(dimethylamino)octadec-4-ene-1,3-diol D-erythro-N,N-dimethylsphingosine DMS cpd N,N-dimethyl-D-erythro-sphingosine N,N-dimethyl-erythro-sphingosine N,N-dimethylsphingosine N,N-DMS |
Origin of Product |
United States |
Molecular Mechanisms and Cellular Targets of N,n Dimethylsphingosine
N,N-Dimethylsphingosine as a Sphingosine (B13886) Kinase (SphK) Inhibitor
The most well-characterized function of this compound is its role as an inhibitor of sphingosine kinases (SphKs), the enzymes responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). wikipedia.orgnih.govacs.org This inhibitory action is crucial as it directly influences the levels of the bioactive lipid S1P, a key regulator of numerous cellular functions.
Competitive Inhibition of SphK1 and SphK2 Activity
This compound acts as a competitive inhibitor for both isoforms of sphingosine kinase, SphK1 and SphK2. spandidos-publications.commdpi.com It competes with the natural substrate, sphingosine, for the binding site on the enzyme. spandidos-publications.com This mode of inhibition has been demonstrated across various cell types, including U937 monoblastic leukemia cells, Swiss 3T3 fibroblasts, and PC12 pheochromocytoma cells. nih.govacs.org The inhibitory potency of DMS has been quantified in several studies, with Ki values indicating its effectiveness. For instance, Ki values of 3.1 µM, 6.8 µM, and 2.3 µM have been reported in U937, PC12, and Swiss 3T3 cell extracts, respectively. caymanchem.com Notably, DMS has been shown to be a more potent inhibitor of SphK than other derivatives like dl-threo-dihydrosphingosine. acs.orgacs.org While DMS inhibits both SphK1 and SphK2, some research suggests it does so non-selectively. mdpi.com
| Cell Line/Extract | Inhibitory Constant (Ki) |
| U937 Cell Extract | 3.1 µM |
| PC12 Cell Extract | 6.8 µM |
| Swiss 3T3 Cell Extract | 2.3 µM |
| Data showing the competitive inhibition constants (Ki) of this compound for Sphingosine Kinase in different cell extracts. caymanchem.com |
Modulation of Sphingosine-1-Phosphate (S1P) Levels
By inhibiting SphK, this compound directly alters the intracellular and extracellular concentrations of sphingosine-1-phosphate (S1P). nih.govacs.org
Treatment of cells with DMS leads to a reduction in the basal levels of S1P. nih.govacs.org Furthermore, it effectively prevents the increase in S1P levels that typically occurs in response to various physiological stimuli known to activate sphingosine kinase. nih.govacs.org For example, in human platelets, DMS has been shown to inhibit the formation of S1P from exogenously added sphingosine in a dose-dependent manner. acs.orgacs.org This inhibition also extends to the release of S1P from platelets stimulated by agents like 12-O-tetradecanoylphorbol 13-acetate. acs.orgnih.gov
Interestingly, some studies have revealed a biphasic effect of DMS on SphK activity. While higher concentrations (e.g., 10 µM) are clearly inhibitory, lower concentrations (e.g., 0.3 µM and 1 µM) have been observed to activate cytosolic SphK. oup.com This activation appears to be mediated through a protein kinase C ε (PKCε) dependent mechanism. oup.com In specific contexts, such as in K562 cells, DMS has been unexpectedly found to enhance cargo contents in exosomes, a phenomenon linked to the stimulation of SphK2 activity under certain substrate and inhibitor concentrations. kobe-u.ac.jp
Decrease in Basal and Stimulus-Induced S1P Levels
Impact on the Ceramide/S1P Rheostat
The balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P is often referred to as the "sphingolipid rheostat". mdpi.comfrontiersin.org This balance is a critical determinant of cell fate. frontiersin.org By inhibiting SphK and thereby reducing S1P levels, this compound shifts this rheostat towards ceramide. nih.govacs.org The inhibition of S1P formation leads to an accumulation of its precursor, sphingosine, which can then be converted to ceramide. acs.orgnih.gov This increase in cellular ceramide levels is a significant consequence of DMS treatment and is thought to contribute to its pro-apoptotic effects. nih.govacs.orgfrontiersin.org The ability of DMS to reset the ceramide/S1P balance makes it a valuable tool for studying the roles of these sphingolipids in cellular regulation. nih.govacs.org
Interactions with Other Kinases and Signaling Pathways
While the primary target of this compound is sphingosine kinase, its effects can ripple through various interconnected signaling pathways. It is important to note that at concentrations effective for inhibiting SphK, DMS generally does not inhibit protein kinase C (PKC). nih.govacs.orgrndsystems.com This selectivity distinguishes it from other kinase inhibitors and underscores its utility in specifically probing the SphK/S1P pathway. rndsystems.com
However, the modulation of the ceramide/S1P rheostat by DMS has downstream consequences. The accumulation of ceramide and sphingosine can influence other signaling cascades. For instance, these lipids have been shown to inhibit extracellular signal-regulated kinase-1/2 (ERK-1/2) and Akt activation. nih.gov There is also evidence suggesting that DMS can activate the EGF receptor kinase and inhibit store-operated Ca2+ entry in monocytes. mdpi.com Furthermore, in some contexts, DMS has been implicated in driving inflammatory responses in astrocytes, which may contribute to sensory neuron sensitization. tandfonline.com
Effects on Protein Kinase C (PKC) Activity
This compound exhibits a complex and often contradictory relationship with Protein Kinase C (PKC), a family of enzymes pivotal in signal transduction. Its effects are highly dependent on the specific PKC isoenzyme and the cellular context.
Concentration-Dependent Activation of PKCε
DMS demonstrates a biphasic effect on PKCε, a novel PKC isozyme. At low concentrations, specifically 0.3 µM and 1 µM, DMS has been shown to be cardioprotective by activating cytosolic sphingosine kinase through a PKCε-dependent mechanism. oup.comnih.govnih.gov This activation involves the translocation of PKCε from the particulate to the cytosolic fraction. oup.comnih.gov In contrast, higher concentrations of DMS (10 µM) are inhibitory. oup.com This concentration-dependent activation underscores a nuanced regulatory role for DMS in cellular signaling.
PKC-Independent Mechanisms
While DMS can influence PKC activity, many of its significant cellular effects occur through PKC-independent pathways. For instance, the inhibition of neointimal hyperplasia by DMS, which involves the reduction of vascular smooth muscle cell proliferation, is mediated by the inhibition of ERK1/2 and Akt signaling in a manner that is independent of PKC. nih.govnih.gov Studies in PC12 cells have also shown that DMS can inhibit sphingosine kinase without affecting PKC activity or the membrane translocation of PKCα and PKCδ, even at concentrations higher than those needed to inhibit sphingosine kinase. nih.gov Furthermore, the inhibition of MAPK and subsequent apoptosis by DMS in certain tumor cell lines have been demonstrated to occur independently of PKC. nih.gov
Modulation of Extracellular Signal-Regulated Kinase (ERK1/2) Signaling
DMS is a notable modulator of the Extracellular Signal-Regulated Kinase (ERK1/2) signaling pathway, which is crucial for cell proliferation and differentiation. Research has consistently shown that DMS inhibits ERK1/2 activation in a dose-dependent manner. In porcine vascular smooth muscle cells, DMS was found to inhibit serum-stimulated ERK1/2 activation with an IC50 value of 15 ± 10 µM. nih.govnih.gov Similarly, in human pulmonary artery smooth muscle cells, 10 µM of DMS has been shown to affect phosphorylated ERK-1/2 levels. researchgate.net This inhibitory action on the ERK1/2 pathway is a key mechanism through which DMS exerts its anti-proliferative effects. nih.govnih.gov The inhibition of IL-13-induced MUC5AC expression by DMS is also mediated through the suppression of ERK1/2 phosphorylation. kobe-u.ac.jp
Influence on Akt Signaling Pathways
The Akt signaling pathway, a critical regulator of cell survival and metabolism, is another significant target of DMS. Studies have demonstrated that DMS reduces Akt signaling. nih.govnih.gov In human hepatocytes, DMS inhibited TNF-α-induced activation of Akt in a concentration-dependent manner. aai.org This effect is linked to the inhibition of sphingosine kinase, as the product of this enzyme, sphingosine-1-phosphate (S1P), is known to activate Akt. By inhibiting sphingosine kinase, DMS indirectly suppresses the pro-survival Akt pathway. aai.org Furthermore, at a concentration of 1 µM, DMS has been observed to increase cytosolic Akt phosphorylation (Ser 473) and its translocation to the cytosol in a PKCε-dependent manner in the context of cardioprotection. oup.comnih.gov
Inhibition of Mitogen-Activated Protein Kinase (MAPK)
DMS has been identified as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway in various cancer cell lines. In tumor cells with high basal MAPK activity, treatment with 5 µM of DMS resulted in a significant inhibition of MAPK activity within minutes. nih.gov This inhibition is not a direct effect on the kinase itself but is associated with a two- to four-fold increase in tyrosine phosphatase activity, suggesting an indirect regulatory mechanism. nih.gov The inhibition of the MAPK cascade by DMS is considered an early event in the induction of apoptosis in these cells. nih.gov
Enhancement of Epidermal Growth Factor Receptor (EGFR) Autophosphorylation
Contrary to its inhibitory effects on several kinase pathways, DMS has a specific enhancing effect on the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR). dntb.gov.ua This enhancement is stereospecific to the D-erythro isomer of this compound and is observed even in the absence of the receptor's ligand, EGF. dntb.gov.ua The presence of DMS can lead to an EGF-like activity in vitro. dntb.gov.ua This suggests that endogenous DMS may function as a modulator of EGFR signaling.
Data Tables
Table 1: Effects of this compound on Kinase Pathways
| Target Pathway | Effect of DMS | Concentration | Cell Type/System | Reference |
| PKCε | Activation | 0.3 µM - 1 µM | Murine Hearts | oup.comnih.gov |
| Inhibition | 10 µM | Murine Hearts | oup.com | |
| ERK1/2 | Inhibition (IC50) | 15 ± 10 µM | Porcine Vascular Smooth Muscle Cells | nih.govnih.gov |
| Akt | Inhibition | Concentration-dependent | Human Hepatocytes | aai.org |
| Increased Phosphorylation | 1 µM | Murine Hearts | oup.comnih.gov | |
| MAPK | Inhibition | 5 µM | Tumor Cell Lines | nih.gov |
| EGFR | Enhanced Autophosphorylation | Not specified | Human Epidermoid Carcinoma A431 cells | dntb.gov.ua |
Target of Sphingosine- or this compound-dependent Kinase: 14-3-3 Protein
The 14-3-3 proteins are a family of highly conserved regulatory molecules that interact with a multitude of signaling proteins, often in a phosphorylation-dependent manner, to control various cellular processes including cell cycle progression and apoptosis. wustl.eduresearchgate.net A specific protein kinase, activated by sphingosine or this compound (DMS), has been shown to target certain isoforms of the 14-3-3 protein. nih.gov This kinase, termed "sphingosine-dependent protein kinase-1" (SDK1), specifically phosphorylates serine residues on 14-3-3 isoforms. nih.gov
Further research has identified SDK1 as the kinase domain of protein kinase C delta (PKCδ). nih.gov While PKCδ itself is not activated by sphingosine or DMS, its cleavage by caspase-3 releases the catalytically active kinase domain, which then exhibits SDK1 activity. nih.gov This phosphorylation of 14-3-3 proteins by the DMS-activated kinase domain of PKCδ can alter their dimerization status and their ability to bind to target proteins, thereby modulating their regulatory functions. oup.com It has been suggested that this interaction plays a significant role in the modulatory effects of DMS on signal transduction pathways. nih.gov Notably, some sphingosine-derived inhibitors have been found to have off-target effects on the 14-3-3 pro-survival protein. oncotarget.com
Receptor Interactions and Subcellular Localization
Sigma-1 Receptor (S1R) Modulation by this compound
The Sigma-1 receptor (S1R) is a unique chaperone protein primarily located at the endoplasmic reticulum (ER) membranes, particularly at the mitochondria-associated membranes (MAM). mdpi.com It plays a crucial role in regulating cellular stress responses and is a target for various endogenous and synthetic ligands. mdpi.comacs.org Recent studies have identified this compound as an endogenous agonist for the S1R. mdpi.comnih.gov
Research using intact retinal pigment epithelial cells has demonstrated that DMS, along with its precursor sphingosine, can induce the dissociation of S1R oligomers into their active protomeric forms. nih.gov This action is characteristic of S1R agonists. mdpi.com Molecular docking studies further support this, showing that DMS binds with high affinity to the active site of the S1R protomer. nih.gov It is hypothesized that DMS accesses the S1R binding site through the membrane bilayer, allowing for localized regulation of S1R activity based on the enzymatic control of ceramide metabolism in intracellular membranes. mdpi.comnih.gov This modulation of S1R by DMS highlights a significant pathway through which this lipid messenger can influence cellular function. mdpi.com
Intracellular Localization, including Mitochondria and Membranes
This compound, being a lipid molecule, exhibits a propensity to associate with cellular membranes. nih.gov Its precursor, sphingosine, is a key component of the sphingomyelin-ceramide pathway, and its metabolism is closely tied to membrane dynamics. avantiresearch.com The subcellular localization of enzymes that metabolize sphingolipids, such as sphingosine kinase, is crucial for determining the local concentrations of DMS and its signaling effects. nih.govsci-hub.se
Studies have indicated that DMS can be found in various cellular compartments. While specific localization studies for DMS are still emerging, the localization of its metabolic machinery provides clues. For instance, sphingosine kinase 1 (SK1) is predominantly cytosolic but can translocate to the plasma membrane upon activation, while SK2 is found in the nucleus, cytosol, mitochondria, and endoplasmic reticulum. nih.gov The localization of DMS within these compartments, particularly at membrane interfaces like the mitochondria and plasma membrane, is critical for its interaction with target proteins and its role in signaling cascades. nih.govoup.com
Gene and Protein Expression Modulation
Effects on Inflammatory Mediator Gene Expression
This compound has demonstrated significant immunomodulatory effects by altering the gene expression of various inflammatory mediators. researchgate.net As an inhibitor of sphingosine kinase (SphK), DMS can influence inflammatory responses by modulating the balance of bioactive sphingolipids. aai.org
In various cell types, including microglia and monocytes, DMS has been shown to suppress the expression of pro-inflammatory cytokines. aai.orgnih.gov For example, in lipopolysaccharide (LPS)-activated microglia, inhibition of SphK1 by DMS resulted in decreased mRNA expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and inducible nitric oxide synthase (iNOS). nih.gov Similarly, in human monocytes, DMS has been found to reduce the release of inflammatory mediators. aai.org
In a model of chronic Chagas disease cardiomyopathy, treatment with DMS led to a reduction in the cardiac gene expression of inflammatory mediators such as TNF-α, IFN-γ, and iNOS. researchgate.netresearchgate.net Furthermore, DMS has been shown to inhibit TNFα-induced expression of adhesion molecules by blocking the activation of extracellular signal-regulated kinases and NF-κB. pnas.org In A549 lung carcinoma cells, DMS was observed to suppress cytokine-induced IκBα phosphorylation, leading to diminished NF-κB activity and a subsequent reduction in the production of inflammatory mediators. nih.gov These findings collectively highlight the role of DMS in downregulating the gene expression of key molecules involved in inflammatory processes.
Table 1: Effects of this compound on Inflammatory Gene and Protein Expression
| Cell/Tissue Type | Condition | Effect of DMS | Affected Genes/Proteins |
|---|---|---|---|
| Mouse BV2 microglial cells | LPS-activated | Decreased mRNA expression and release | TNF-α, IL-1β, iNOS, Nitric Oxide nih.gov |
| Human peripheral blood monocytes | Cell contact-dependent interaction with activated T cells | Reduced release | Inflammatory mediators aai.org |
| Mouse heart (Chagas disease model) | Chronic T. cruzi infection | Reduced cardiac gene expression | TNFα, IFNγ, iNOS, Galectin-3 researchgate.net |
| Human umbilical vein endothelial cells (HUVEC) | TNFα-induced | Inhibited expression | Adhesion proteins (E-selectin, VCAM-1) pnas.org |
| Human A549 lung carcinoma cells | Cytokine-stimulated | Reduced production | Inflammatory mediators nih.gov |
| Human lung cancer cells (A549) | --- | Downregulated mRNA levels | SPHK1 spandidos-publications.com |
| Rheumatoid arthritis PBMCs | Cell-contact assays | Reduced levels | TNF-α, IL-6, IL-1β, MCP-1, MMP-9 aai.org |
Modulation of M1/M2 Macrophage Markers (iNOS, Arginase1)
Macrophages, key players in the immune system, can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. oncotarget.com The balance between these two phenotypes is crucial in determining the outcome of an inflammatory response. oncotarget.com M1 macrophages are characterized by the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase (iNOS), which generates nitric oxide. frontiersin.org In contrast, M2 macrophages are associated with tissue repair and express Arginase-1 (Arg1), an enzyme that competes with iNOS for their common substrate, L-arginine. oncotarget.comfrontiersin.org
While direct studies on the effect of this compound on M1/M2 macrophage polarization are limited, the modulation of these markers is a recognized therapeutic strategy. For instance, dimethyl fumarate (B1241708) (DMF), another small molecule, has been shown to inhibit the generation of M1-type macrophages and promote differentiation into M2-type macrophages. nih.gov This shift is characterized by a decrease in iNOS expression and an increase in Arg1 expression. nih.gov This modulation of macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state is a key mechanism in ameliorating inflammatory conditions. nih.gov
Table 1: Key Macrophage Markers and Their Functions
| Marker | Macrophage Phenotype | Primary Function |
| iNOS | M1 | Produces nitric oxide, a pro-inflammatory molecule. frontiersin.org |
| Arginase-1 | M2 | Competes with iNOS for L-arginine, promoting tissue repair. oncotarget.comfrontiersin.org |
Regulation of Cholesterol Homeostasis Related Genes (NR1H3, MYLIP, ABCA1, ABCG1)
Recent research has uncovered a novel role for this compound in the regulation of cholesterol homeostasis, particularly in the context of certain cancer cells. oup.comresearchgate.net Studies have shown that treatment with this compound, in combination with sphingosine, leads to significant changes in the expression of genes that control the trafficking and biosynthesis of membrane-associated cholesterol. oup.comresearchgate.net
Specifically, the transcriptomic expression of several key genes is elevated. These include:
NR1H3 (Liver X Receptor Alpha, LXRα): A nuclear receptor that acts as a cholesterol sensor and regulates the transcription of genes involved in cholesterol efflux and transport. biorxiv.orgreactome.org
MYLIP (Myosin regulatory light chain interacting protein): Also known as Idol, it promotes the degradation of the low-density lipoprotein receptor (LDLR), thereby reducing cholesterol uptake. biorxiv.org
ABCA1 (ATP-binding cassette transporter A1): A crucial transporter protein that facilitates the efflux of cholesterol from cells to apolipoprotein A1 (ApoA1). biorxiv.orgreactome.org
ABCG1 (ATP-binding cassette transporter G1): Another important transporter that mediates the efflux of cholesterol to high-density lipoprotein (HDL). biorxiv.orgreactome.org
The upregulation of these genes suggests a cellular response aimed at reducing intracellular cholesterol levels by increasing its removal from the cell. oup.combiorxiv.org Concurrently, a global decrease in the expression of genes involved in cholesterol biosynthesis has been observed. oup.comresearchgate.net This dual action of promoting cholesterol efflux while inhibiting its synthesis leads to a net decrease in cellular cholesterol levels, which can induce stress on the cell membrane and trigger apoptosis. oup.comresearchgate.netbiorxiv.org
Table 2: Genes Regulated by this compound in Cholesterol Homeostasis
| Gene | Protein Name | Function in Cholesterol Homeostasis | Effect of this compound |
| NR1H3 | Liver X Receptor Alpha (LXRα) | Master regulator of cholesterol efflux and transport. biorxiv.orgreactome.org | Upregulated oup.comresearchgate.net |
| MYLIP | Myosin regulatory light chain interacting protein (Idol) | Promotes degradation of the LDL receptor, reducing cholesterol uptake. biorxiv.org | Upregulated oup.comresearchgate.net |
| ABCA1 | ATP-binding cassette transporter A1 | Mediates cholesterol efflux to ApoA1. biorxiv.orgreactome.org | Upregulated oup.comresearchgate.net |
| ABCG1 | ATP-binding cassette transporter G1 | Mediates cholesterol efflux to HDL. biorxiv.orgreactome.org | Upregulated oup.comresearchgate.net |
Biological and Physiological Roles of N,n Dimethylsphingosine
Involvement in Cell Fate Processes
N,N-dimethylsphingosine plays a significant role in determining the fate of a cell, influencing processes such as programmed cell death (apoptosis), cell growth, proliferation, and differentiation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of human cancer cell lines, including those of hematopoietic and carcinoma origin. nih.gov Studies have shown that DMS can trigger apoptosis in leukemia, colon, epidermoid, and lung tumor cells. mdpi.comnih.gov
The pro-apoptotic effects of DMS are largely attributed to its ability to inhibit sphingosine (B13886) kinase 1 (SPHK1). researchgate.netspandidos-publications.com This inhibition leads to an increase in cellular levels of ceramide and a decrease in sphingosine-1-phosphate (S1P), a key survival factor. nih.govspandidos-publications.com This shift in the ceramide/S1P "rheostat" is a critical determinant of cell fate, pushing the cell towards apoptosis. mdpi.comnih.gov
Mechanistically, DMS-induced apoptosis involves the suppression of the NF-κB signaling pathway, which is crucial for promoting cell survival. spandidos-publications.com Treatment with DMS has been shown to decrease the expression of the NF-κB p65 subunit. researchgate.net Furthermore, DMS can sensitize cells to the release of mitochondrial apoptogenic factors like cytochrome c and Smac/DIABLO, which are key events in the apoptotic cascade. ashpublications.org In human lung cancer cells, DMS has been observed to increase caspase-3 activity and the cleavage of PARP, both hallmarks of apoptosis. spandidos-publications.com
Table 1: Effect of this compound on Apoptosis in Human Cancer Cell Lines
| Cell Line | Type | Effect of DMS | Reference |
|---|---|---|---|
| HL60, U937, CMK-7 | Human Leukemia | Induces apoptosis in up to 90% of cells with 20 µM Sph for 6 hr. nih.gov | nih.gov |
| HT29, HRT18, MKN74, COLO205 | Human Colonic Carcinoma | More susceptible to apoptosis upon addition of DMS (>50%) than Sph (<50%). nih.gov | nih.gov |
| A549 | Human Lung Cancer | Dose-dependently suppressed cell proliferation and induced apoptosis. spandidos-publications.com | spandidos-publications.com |
| MGC-803 | Gastric Cancer | Inhibited proliferation and induced apoptosis. bvsalud.org | bvsalud.org |
Regulation of Cell Growth and Proliferation
This compound acts as a negative regulator of cell growth and proliferation, primarily through its inhibition of sphingosine kinase. mdpi.comrupress.org By blocking the production of the pro-proliferative molecule S1P, DMS can arrest the cell cycle and inhibit DNA synthesis. rupress.orgmsu.ru
In various cell types, including fibroblasts and vascular smooth muscle cells, DMS has been shown to block cell proliferation stimulated by growth factors like platelet-derived growth factor (PDGF). rupress.orgmsu.runih.gov This inhibitory effect is associated with the downregulation of key signaling pathways involved in cell growth, such as the extracellular signal-regulated kinase (ERK)-1/2 and Akt signaling pathways. nih.gov
For instance, in human lung cancer cells, DMS dose-dependently suppresses cell proliferation. spandidos-publications.com Similarly, in gastric cancer cells, DMS inhibits cell proliferation in a dose- and time-dependent manner. bvsalud.org The antiproliferative effects of DMS have also been observed in cerebral, aortic, and coronary smooth muscle cells. hellobio.com
Role in Cell Differentiation
The role of this compound in cell differentiation is linked to its influence on the balance of sphingolipid metabolites. nih.govnih.gov While S1P is implicated in promoting differentiation in some contexts, the inhibition of its synthesis by DMS can have varied effects depending on the cell type and the specific differentiation program.
In studies with F9 embryonal carcinoma cells, which differentiate into primitive endoderm, the inhibition of S1P synthesis by DMS was found to have an inhibitory effect on this differentiation process. capes.gov.br This suggests that a certain level of intracellular S1P is necessary for this specific differentiation pathway.
Conversely, in PC12 pheochromocytoma cells, which differentiate into neuron-like cells in response to nerve growth factor (NGF), DMS has been shown to inhibit neurofilament expression, a marker of neuronal differentiation. nih.gov This effect is attributed to the inhibition of sphingosine kinase, highlighting the importance of the S1P signaling pathway in NGF-mediated neuronal differentiation. nih.gov
Cytokinesis
Emerging evidence suggests a potential role for sphingolipid metabolites in the process of cytokinesis, the final stage of cell division. While direct studies on the specific role of this compound in cytokinesis are limited, related sphingolipids have been shown to influence this process. For example, the lipid metabolite psychosine (B1678307) has been found to inhibit cytokinesis, leading to the formation of multinucleated cells. semanticscholar.org Given that DMS is a competitive inhibitor of sphingosine kinase, it is plausible that it could indirectly affect cytokinesis by altering the levels of other bioactive sphingolipids. nih.gov Further research is needed to elucidate the direct involvement of this compound in the regulation of cytokinesis.
Immune and Inflammatory Responses
This compound has demonstrated significant immunomodulatory and anti-inflammatory properties, primarily through the inhibition of sphingosine kinase and the subsequent modulation of inflammatory signaling pathways.
Inhibition of Airway Inflammation
In the context of allergic asthma, this compound has been shown to be a potent inhibitor of airway inflammation. aai.orgnih.gov In murine models of allergic asthma, administration of DMS significantly reduced the infiltration of inflammatory cells, including eosinophils, into the airways. aai.orgnih.gov
This anti-inflammatory effect is associated with a reduction in the levels of pro-inflammatory cytokines and chemokines, such as IL-4, IL-5, and eotaxin, in the bronchoalveolar lavage fluid. aai.orgnih.govphysiology.org DMS also suppresses mucus production and airway hyperresponsiveness. aai.orgnih.gov The mechanism underlying these effects involves the inhibition of sphingosine kinase 1 (SphK1), which plays a pivotal role in the inflammatory cascade in the lungs. aai.orgphysiology.orgphysiology.org Nebulized DMS has been shown to decrease S1P levels in the bronchoalveolar lavage fluid, leading to reduced eosinophil infiltration and peroxidase activity. physiology.orgphysiology.org
Reduction of Inflammatory Response in Chronic Chagas Disease
This compound (DMS) has demonstrated significant potential in mitigating the inflammatory response characteristic of chronic Chagas disease, an illness caused by the parasite Trypanosoma cruzi. researchgate.netavantiresearch.comfrontiersin.org In experimental models of chronic Chagas disease cardiomyopathy, treatment with DMS has been shown to markedly reduce cardiac inflammation and fibrosis. researchgate.netsigmaaldrich.com This is accompanied by a decrease in the expression of galectin-3, a protein implicated in inflammatory processes. researchgate.net
Studies have revealed that DMS administration leads to a notable reduction in the serum concentrations of key pro-inflammatory cytokines, including interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα). researchgate.netresearchgate.net Furthermore, at the genetic level, DMS treatment downregulates the expression of genes responsible for these inflammatory mediators within the cardiac tissue itself. researchgate.netresearchgate.net
The immunomodulatory effects of DMS also extend to macrophage polarization. In the hearts of DMS-treated mice with chronic Chagas disease, there is a decreased gene expression of inducible nitric oxide synthase (iNOS), a marker for the pro-inflammatory M1 macrophage phenotype. researchgate.net Conversely, the expression of arginase-1, a marker for the anti-inflammatory M2 macrophage phenotype, is increased. researchgate.net This shift from an M1 to an M2 phenotype suggests a rebalancing of the immune response towards a less inflammatory and more reparative state.
Beyond its effects on inflammation, DMS has also been observed to reduce the parasite load in vivo, indicating a dual action of the compound. researchgate.netfrontiersin.org This combined anti-parasitic and immunomodulatory activity underscores its therapeutic potential in the chronic phase of T. cruzi infection. researchgate.net
Modulation of Lymphocyte Activation and Cytokine Production
This compound (DMS) has been shown to directly influence the behavior of key immune cells, particularly lymphocytes and macrophages. In vitro studies have demonstrated that DMS can inhibit the activation and proliferation of lymphocytes. researchgate.netresearchgate.net This is a critical aspect of its immunomodulatory function, as excessive lymphocyte activation is a hallmark of the chronic inflammation seen in various diseases.
Furthermore, DMS significantly modulates the production of cytokines, which are the signaling molecules of the immune system. In activated macrophage cultures, DMS reduces the production of pro-inflammatory cytokines. researchgate.net Specifically, research has shown that DMS treatment leads to a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). aai.orgnih.gov This inhibitory effect on pro-inflammatory cytokine release is a key mechanism by which DMS can dampen inflammatory responses. aai.org In the context of experimental autoimmune arthritis, DMS administration has been found to lower the serum levels of IL-6, TNF-α, and interferon-gamma (IFN-γ). aai.org
It is important to note that the effect of DMS on cytokine production can be nuanced. While it generally suppresses pro-inflammatory cytokines, one study reported an increase in IL-1β production in T. cruzi-activated macrophage cultures treated with DMS. researchgate.net This suggests that the modulatory effects of DMS can be context-dependent.
The mechanism behind this modulation involves the inhibition of sphingosine kinase (SphK), a key enzyme in the sphingolipid metabolic pathway. aai.orgnih.gov By inhibiting SphK, DMS reduces the production of sphingosine-1-phosphate (S1P), a signaling molecule known to play a critical role in promoting inflammatory responses, including cytokine production. aai.orgnih.gov
Modulation of Inflammasome Activation
This compound (DMS) has been found to modulate the activation of the inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). researchgate.netsigmaaldrich.com
The NLRP3 inflammasome is a specific type of inflammasome that can be activated by a variety of stimuli, including endogenous danger signals. Sphingosine, a precursor to DMS, has been identified as one such endogenous molecule that can activate the NLRP3 inflammasome, leading to the secretion of IL-1β from macrophages. nih.gov This activation is dependent on the NLRP3 protein itself, as demonstrated by the lack of IL-1β secretion in macrophages deficient in NLRP3. nih.gov
Given that DMS is a competitive inhibitor of sphingosine kinase, the enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate, it can influence the levels of intracellular sphingosine. By modulating the sphingolipid metabolic pathway, DMS can indirectly affect the signaling pathways that lead to inflammasome activation. It is important to note, however, that while sphingosine itself can induce inflammasome activation, DMS has been shown in some contexts to inhibit the release of pro-inflammatory cytokines, suggesting a more complex regulatory role.
Effects on Oxidative Burst, Phagokinetic Activity, and Trans-endothelial Migration of Human Neutrophils
This compound (DMS) has been shown to influence several key functions of human neutrophils, which are critical first responders in the innate immune system. Specifically, DMS affects their oxidative burst, phagokinetic activity, and migration across endothelial barriers.
Research has demonstrated that DMS can inhibit the respiratory burst in neutrophils. nih.gov The oxidative, or respiratory, burst is a process where neutrophils rapidly produce reactive oxygen species (ROS) to kill invading pathogens. While essential for host defense, an excessive or prolonged oxidative burst can contribute to tissue damage in inflammatory conditions.
In addition to its effect on the oxidative burst, DMS also modulates the movement and engulfing action of neutrophils. Studies have reported that DMS inhibits the phagokinetic activity of these immune cells. sigmaaldrich.comdbcls.jp Phagocytosis is the process by which neutrophils engulf and destroy foreign particles, cellular debris, and pathogens.
Furthermore, DMS has been found to inhibit the trans-endothelial migration of human neutrophils. sigmaaldrich.comdbcls.jp This migration, where neutrophils move from the bloodstream into tissues, is a crucial step in the inflammatory response, allowing them to reach sites of infection or injury. By impeding this process, DMS can potentially reduce the accumulation of neutrophils at inflammatory sites, thereby mitigating inflammation-mediated tissue damage.
Cardiovascular System Effects
Cardioprotection against Ischemia/Reperfusion Injury
This compound (DMS) has demonstrated a significant, though concentration-dependent, role in protecting the heart from ischemia/reperfusion (I/R) injury. nih.gov I/R injury is the tissue damage that occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen.
Studies have shown that pretreatment with low concentrations of DMS (specifically 0.3 µM and 1 µM) can protect the heart against I/R injury. nih.gov This protection is evidenced by improved cardiac function, including increased left ventricular developed pressure (LVDP) and a reduction in the size of the infarct (the area of dead tissue). nih.gov However, it is crucial to note that higher concentrations of DMS (10 µM) have an inhibitory effect and can abolish the cardioprotective effects of ischemic preconditioning. nih.govescholarship.org
The mechanism behind the cardioprotective effects of low-dose DMS involves the activation of cytosolic sphingosine kinase (SphK). nih.gov This activation is dependent on protein kinase C epsilon (PKCε), as the cardioprotective effects of DMS are abolished in hearts lacking PKCε. nih.gov DMS has been shown to increase the translocation of PKCε from the particulate to the cytosolic fraction of heart cells. nih.gov This, in turn, leads to the activation of SphK in the cytosol. nih.gov The activation of SphK results in the production of sphingosine-1-phosphate (S1P), a known cardioprotective signaling molecule. nih.govescholarship.org This pathway ultimately involves the phosphorylation of Akt, another pro-survival kinase. nih.gov
Therefore, the cardioprotective action of low-dose DMS is mediated through a PKCε-SphK-S1P-Akt signaling pathway. nih.gov This highlights a complex, biphasic effect of DMS on cardioprotection, where low concentrations are beneficial, and high concentrations are detrimental.
Modulation of Cardiac Function
The improvement in cardiac function is likely a consequence of the multifaceted actions of DMS within the heart tissue. As previously discussed, DMS reduces cardiac inflammation, fibrosis, and the expression of galectin-3, all of which are pathological hallmarks of Chagas cardiomyopathy that contribute to impaired cardiac function. researchgate.net
The table below summarizes the effects of DMS on cardiac function in a murine model of chronic Chagas disease.
In addition to its effects in pathological conditions, the fundamental role of DMS as a modulator of the sphingolipid signaling pathway has broader implications for cardiac physiology. By inhibiting sphingosine kinase, DMS alters the balance between ceramide and sphingosine-1-phosphate (S1P), two sphingolipids with often opposing effects on cell fate. oup.com Ceramide is generally associated with apoptosis (programmed cell death), while S1P promotes cell survival. oup.com This "sphingolipid rheostat" is a critical determinant of cardiomyocyte health and survival, and its modulation by DMS is a key aspect of its influence on cardiac function.
Reduction of Cardiac Inflammation and Fibrosis
In the context of cardiac health, this compound has shown potential in mitigating inflammation and fibrosis, particularly in the context of chronic Chagas disease cardiomyopathy. researchgate.net Studies on Trypanosoma cruzi-infected mice have demonstrated that treatment with DMS leads to a significant reduction in cardiac inflammation, fibrosis, and the expression of galectin-3, a protein associated with these pathological processes. researchgate.net
The immunomodulatory actions of DMS contribute to these cardioprotective effects. researchgate.net It has been observed to inhibit the proliferation of lymphocytes and reduce the production of certain cytokines and nitric oxide in activated macrophage cultures. researchgate.netfrontiersin.org Specifically, serum levels of galectin-3, interferon-gamma (IFNγ), and tumor necrosis factor-alpha (TNFα) were found to be reduced following DMS treatment in animal models. researchgate.net Furthermore, DMS treatment has been shown to modulate the gene expression of inflammatory mediators within the heart tissue itself. researchgate.net These findings suggest that by targeting sphingosine-1-phosphate (S1P) mediated inflammatory pathways, DMS can be beneficial in the chronic phase of T. cruzi infection. researchgate.net The dual action of DMS, combining antiparasitic effects with its ability to reduce cardiac inflammation and fibrosis, highlights its therapeutic potential in this specific form of cardiomyopathy. avantiresearch.comfrontiersin.orgresearchgate.net
Table 1: Effects of this compound on Cardiac Pathophysiology in Experimental Chagas Disease
| Parameter | Observation | Reference |
|---|---|---|
| Cardiac Inflammation | Marked reduction in infected mice treated with DMS. | researchgate.net |
| Cardiac Fibrosis | Significant decrease in collagen deposition in heart sections of DMS-treated mice. | researchgate.net |
| Galectin-3 Expression | Reduced expression in the heart and lower serum concentrations in DMS-treated mice. | researchgate.netresearchgate.net |
| Serum Cytokines | Decreased concentrations of IFNγ and TNFα after DMS treatment. | researchgate.net |
| Cardiac Gene Expression | Reduction in the expression of inflammatory mediators in the heart. | researchgate.net |
Neurological and Pain Pathways
This compound plays a multifaceted role in the central nervous system, particularly in the context of neuropathic pain and neuronal sensitization.
Untargeted metabolomics studies have identified this compound as an upregulated endogenous metabolite in the dorsal horn of the spinal cord in animal models of neuropathic pain. nih.govscripps.edu This upregulation of DMS has been directly linked to the manifestation of mechanical allodynia, a condition where non-painful stimuli are perceived as painful. scripps.eduscripps.edu The introduction of DMS into the central nervous system of rats has been shown to be sufficient to induce neuropathic pain-like behaviors. researchgate.netnih.gov
The source of this increased DMS in the central nervous system has been traced to oligodendrocytes, the cells responsible for myelination. researchgate.netnih.govnih.gov Damage to these cells, as seen in demyelinating diseases like multiple sclerosis, can lead to increased production and release of DMS. researchgate.netnih.gov This suggests that DMS acts as a key signaling molecule in the cascade of events leading to neuropathic pain following nerve injury or damage to white matter. researchgate.netnih.gov
This compound contributes to the sensitization of neurons within the central nervous system, a key process underlying chronic pain states. avantiresearch.comnih.gov While it is a known inhibitor of sphingosine kinase, its neuron-sensitizing effects appear to occur through an alternative mechanism that is yet to be fully elucidated. nih.govscripps.edu The physiological concentrations at which DMS is found to be active in inducing pain are substantially lower than those required to inhibit sphingosine kinase, suggesting a different pathway of action. nih.gov The inflammatory responses driven by DMS in astrocytes are believed to be a significant factor in this sensory neuron sensitization. researchgate.netnih.govtandfonline.com
A crucial aspect of this compound's role in neuropathic pain is its ability to activate astrocytes in the spinal dorsal horn. nih.govresearchgate.net This activation is a critical step in the neuroinflammatory processes that contribute to pain hypersensitivity. scispace.com Following administration of DMS, an increase in glial fibrillary acidic protein (GFAP) staining is observed in the dorsal horn, which is a marker of astrocyte activation. scripps.eduscispace.com
Activated astrocytes, in turn, release a variety of pro-inflammatory cytokines that modulate neuronal hypersensitivity. nih.govscispace.com Specifically, DMS has been shown to elicit the release of interleukin-1β (IL-1β) and monocyte chemoattractant protein-1 (MCP-1) from astrocyte cultures. scripps.eduscripps.edu This release of cytokines contributes to the inflammatory environment in the spinal cord that sensitizes neurons and perpetuates the pain state. researchgate.net
This compound has been demonstrated to inhibit the uptake of glutamate (B1630785) by astrocytes in a concentration-dependent manner. nih.govkoreascience.krnih.gov This action is significant because deficient glutamate uptake by glial cells in spinal sensory synapses can lead to an excessive activation of N-methyl-D-aspartate (NMDA) receptors, a phenomenon associated with neuropathic pain. nih.gov In addition to inhibiting glutamate uptake, DMS has also been observed to increase intracellular calcium concentrations in astrocytes. avantiresearch.comnih.govkoreascience.kr
Recent research has uncovered a role for this compound in modulating cholesterol homeostasis in glioma cells, particularly those with IDH1 mutations. oup.com In these cancer cells, the addition of DMS, along with sphingosine, has been found to alter cholesterol homeostasis by affecting its synthesis, uptake, and efflux, ultimately leading to a net decrease in cellular cholesterol levels and inducing apoptosis. nih.gov
This effect appears to be mediated through the LXR signaling pathway, which regulates the expression of genes involved in cholesterol transport and biosynthesis. biorxiv.org Treatment with DMS and sphingosine led to an increased expression of genes like ABCA1 and ABCG1, which are involved in reverse cholesterol transport, while the expression of enzymes involved in cholesterol biosynthesis was negatively impacted. oup.combiorxiv.org This disruption of cholesterol balance, in conjunction with an increase in pro-apoptotic ceramides (B1148491) and sphingosines, leads to plasma membrane stress and disintegration, culminating in cell death. oup.com This suggests a potential therapeutic vulnerability in certain types of gliomas by targeting the interplay between sphingolipid and cholesterol metabolism. oup.comnih.gov
Table 2: Summary of this compound's Neurological and Cellular Effects
| Category | Specific Effect | Key Findings | Reference |
|---|---|---|---|
| Neuropathic Pain | Induces mechanical allodynia | Upregulated in the dorsal horn in pain models; administration induces pain-like behavior. | nih.govscripps.eduscripps.edu |
| Neuronal Sensitization | Sensitizes CNS neurons | Occurs at concentrations lower than those needed to inhibit sphingosine kinase, suggesting an alternative mechanism. | avantiresearch.comnih.gov |
| Astrocyte Activation | Activates astrocytes in the spinal dorsal horn | Increases GFAP expression and leads to the release of pro-inflammatory cytokines like IL-1β and MCP-1. | scripps.eduresearchgate.netscispace.com |
| Glutamate Transport | Inhibits glutamate uptake in astrocytes | Leads to potential over-activation of NMDA receptors. | nih.govkoreascience.krnih.gov |
| Glioma Cell Viability | Modulates cholesterol homeostasis and induces apoptosis | Decreases cellular cholesterol, leading to plasma membrane stress and cell death in IDH1 mutant gliomas. | oup.comnih.gov |
N,n Dimethylsphingosine in Disease Pathophysiology
Cancer Biology
The dysregulation of sphingolipid metabolism is a key feature of cancer, contributing to tumor progression, metastasis, and resistance to therapy. mdpi.com N,N-dimethylsphingosine, by inhibiting SphK, directly influences the levels of critical sphingolipid messengers, thereby exerting potent anti-cancer effects through several mechanisms. nih.govdovepress.com
Induction of Apoptosis in Cancer Cells
This compound is a potent inducer of apoptosis, or programmed cell death, in a wide array of human cancer cell lines. nih.govhellobio.com Studies have demonstrated its efficacy in both hematopoietic cancers, such as leukemia, and solid tumors originating from carcinomas. nih.gov For instance, treatment with DMS has been shown to trigger apoptosis in human leukemic cell lines (HL-60, U937), colon carcinoma cells (HT29, HRT18), and epidermoid carcinoma cells (KB-3-1). nih.govnih.gov
The apoptotic mechanism induced by DMS is multifaceted. A key action is the inhibition of Sphingosine (B13886) Kinase 1 (SphK1), which leads to a decrease in the anti-apoptotic molecule S1P and a concurrent increase in pro-apoptotic ceramide and sphingosine levels. spandidos-publications.commdpi.com This shift in the sphingolipid balance is a critical trigger for apoptosis. spandidos-publications.com Mechanistically, DMS has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of cell survival, and to increase intracellular calcium concentrations, which can initiate apoptotic cascades. spandidos-publications.com Furthermore, DMS-induced apoptosis involves the activation of caspase-3 and the cleavage of Poly(ADP-ribose) polymerase (PARP), hallmark events of the apoptotic process. spandidos-publications.com Interestingly, the apoptotic effects of DMS appear to be independent of Protein Kinase C (PKC) inhibition, even though DMS can inhibit PKC. nih.gov
| Cell Line | Cancer Type | Key Apoptotic Findings |
| HL-60, U937 | Leukemia | DMS induces apoptosis, which can be overcome by S1P cotreatment. nih.govashpublications.org |
| A549 | Lung Cancer | DMS suppresses cell proliferation and induces apoptosis in a dose-dependent manner. spandidos-publications.com |
| KB-3-1 | Epidermoid Carcinoma | DMS induces apoptosis in both the parent cell line and its multidrug-resistant subclone. nih.gov |
| HT29, HRT18 | Colon Carcinoma | More susceptible to apoptosis induced by DMS compared to sphingosine. nih.gov |
Inhibition of Tumor Cell Growth (In Vitro and In Vivo)
Beyond inducing apoptosis, this compound effectively inhibits the growth of tumor cells, a phenomenon observed in both laboratory cell cultures (in vitro) and in animal models (in vivo). nih.govjst.go.jp The growth-inhibitory effects of DMS have been documented across various cancer types, including leukemia, colon, epidermoid, and lung tumors. mdpi.commdpi.com
In vitro, DMS has been shown to reduce the clonogenicity of cancer cells, such as the A549 human lung cancer cell line, indicating a loss of their ability to proliferate and form colonies. spandidos-publications.com This anti-proliferative effect is often linked to its ability to inhibit SphK and disrupt downstream signaling pathways crucial for cell growth. nih.gov
In vivo studies have substantiated these findings. For example, administration of DMS significantly inhibited the growth of both drug-sensitive (KB-3-1) and multidrug-resistant (KB-C2) epidermoid carcinoma tumors in nude mice, with evidence of increased apoptosis within the tumors. nih.govjst.go.jp These results highlight the potential of DMS to suppress tumor progression in a living organism. nih.gov
| Model | Cancer Type | Key Findings on Growth Inhibition |
| A549 Cells (In Vitro) | Lung Cancer | DMS dose-dependently suppressed cell proliferation and clonogenicity. spandidos-publications.com |
| Nude Mice with KB-3-1 and KB-C2 Tumors (In Vivo) | Epidermoid Carcinoma | DMS significantly inhibited the growth of both drug-sensitive and multidrug-resistant tumors. nih.govjst.go.jp |
| Various Tumor Cell Lines (In Vitro/In Vivo) | Leukemia, Colon, Lung | DMS inhibits cell growth and reduces metastasis. mdpi.comnih.govmdpi.com |
Reversal of Drug Resistance
A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic agents. dovepress.com The SphK1/S1P signaling pathway is intrinsically involved in promoting drug resistance by protecting cancer cells from chemotherapy-induced apoptosis. mdpi.comnih.gov this compound, as an inhibitor of SphK, has demonstrated the ability to counteract this resistance. dovepress.commdpi.com
DMS has been shown to be effective in killing multidrug-resistant tumor cells. dovepress.com For example, human epidermoid carcinoma KB-C2 cells, which express high levels of P-glycoprotein and are resistant to drugs like Adriamycin, remain sensitive to apoptosis induced by DMS. nih.gov This suggests that DMS is not a substrate for P-glycoprotein and can bypass this common resistance mechanism. nih.gov Furthermore, SK inhibitors like DMS can help convert chemotherapeutic-resistant tumors into chemosensitive ones. dovepress.com By inhibiting SphK, DMS can sensitize cancer cells to the effects of other treatments, such as radiation. mdpi.commdpi.com For instance, combining DMS with ceramide synergistically enhances the killing of irradiated lung carcinoma cells. nih.gov
| Cancer Model | Resistance Mechanism | Effect of this compound |
| KB-C2 MDR Cells | P-glycoprotein expression | Induces apoptosis, bypassing resistance to Adriamycin. nih.gov |
| Multidrug-Resistant Leukemia Cells | General MDR | Exhibits effective cytotoxicity. sci-hub.ru |
| Lewis Lung Carcinoma | Radiation Resistance | Synergistically enhances radiosensitivity when combined with ceramide. nih.gov |
| Temozolomide-Resistant Glioblastoma | Elevated SphK1/S1P signaling | Inhibition of SphK (as with DMS) can restore drug sensitivity. nih.gov |
Impact on Sphingolipid Metabolism in Cancer
The central mechanism of this compound's anti-cancer activity lies in its profound impact on sphingolipid metabolism. avantiresearch.commdpi.com By competitively inhibiting sphingosine kinase, DMS directly alters the intracellular concentrations of key sphingolipid signaling molecules. hmdb.cawjgnet.com
Treatment of cancer cells with DMS leads to a decrease in the levels of the pro-survival lipid, sphingosine-1-phosphate (S1P). spandidos-publications.comashpublications.org Concurrently, it causes an accumulation of S1P's precursors, the pro-apoptotic lipids sphingosine and ceramide. mdpi.comashpublications.org This fundamental shift in the ceramide/S1P rheostat away from survival and towards cell death is a primary driver of DMS's therapeutic effects. mdpi.com Studies in various cancer cell lines have confirmed that DMS administration leads to an increase in cellular ceramide levels. aacrjournals.org This elevation of endogenous ceramide, a potent tumor-suppressor lipid, is a critical event in the induction of apoptosis and growth arrest in cancer cells. aacrjournals.orgmdpi.com For example, combining DMS with the retinoid 4-HPR leads to a dramatic, synergistic increase in ceramide levels and enhanced cancer cell killing. aacrjournals.org
Cardiovascular Diseases
Beyond its role in oncology, this compound has been investigated for its effects on cardiovascular pathophysiology, particularly in the context of ischemic heart disease.
Myocardial Ischemia/Reperfusion Injury
Myocardial ischemia/reperfusion (I/R) injury is a condition where tissue damage occurs when blood supply returns to the heart tissue after a period of ischemia or lack of oxygen. The signaling pathways involving sphingolipids, particularly the SphK/S1P axis, are critical in the heart's response to I/R injury. escholarship.orgoup.com
Interestingly, this compound exhibits a biphasic, or dose-dependent, effect on cardioprotection. nih.gov While higher concentrations (e.g., 10 µM) of DMS are inhibitory and can abolish the protective effects of ischemic preconditioning, lower concentrations (e.g., 0.3 µM and 1 µM) have been shown to be cardioprotective. escholarship.orgnih.gov Pretreatment with low-dose DMS protects mouse hearts against I/R injury, resulting in improved cardiac function and reduced infarct size. nih.gov
The protective mechanism of low-dose DMS involves the activation of SphK in the cytosol through a Protein Kinase C epsilon (PKCε)-dependent pathway. nih.gov This leads to the activation of the pro-survival Akt signaling pathway. nih.gov Therefore, the PKCε-SphK-S1P-Akt pathway is implicated in the cardiac protection induced by low concentrations of DMS. nih.gov Furthermore, DMS has been documented to attenuate myocardial I/R injury by recruiting regulatory T cells via the PI3K/Akt pathway. frontiersin.orgcdnsciencepub.com
| Condition | DMS Concentration | Effect on Myocardium | Mechanism |
| Ischemia/Reperfusion Injury | Low (0.3-1 µM) | Cardioprotective; improved function, reduced infarct size. nih.gov | Activates cytosolic SphK via a PKCε-dependent mechanism, leading to Akt activation. nih.gov |
| Ischemic Preconditioning | High (10 µM) | Abolishes cardioprotection. escholarship.org | Inhibition of SphK activity. escholarship.org |
| Ischemia/Reperfusion Injury | Not specified | Attenuates injury. frontiersin.orgcdnsciencepub.com | Recruits regulatory T cells through the PI3K/Akt pathway. frontiersin.orgcdnsciencepub.com |
Chronic Chagas Disease Cardiomyopathy
This compound (DMS) has demonstrated therapeutic potential in the context of chronic Chagas disease cardiomyopathy (CCC), a condition triggered by the parasite Trypanosoma cruzi. researchgate.netfrontiersin.org The disease is characterized by a parasite-driven inflammatory response that leads to cardiac damage. researchgate.netfrontiersin.org
In an experimental model of chronic Chagas disease cardiomyopathy, DMS treatment resulted in a significant reduction of several key pathological markers. researchgate.net Mice infected with Trypanosoma cruzi and treated with DMS showed a marked decrease in cardiac inflammation, fibrosis, and the expression of galectin-3, a protein associated with inflammation and fibrosis. researchgate.netresearchgate.net This was accompanied by a reduction in the serum levels of galectin-3, as well as the pro-inflammatory cytokines IFNγ and TNFα. researchgate.netresearchgate.net
Furthermore, DMS treatment led to a decrease in the cardiac gene expression of inflammatory mediators. researchgate.net Specifically, the gene expression of the M1 macrophage marker, inducible nitric oxide synthase (iNOS), was decreased, while the expression of the M2 macrophage marker, arginase-1, was increased, suggesting a shift towards a less inflammatory and more reparative macrophage phenotype. researchgate.net Functionally, DMS-treated mice exhibited an improved exercise capacity. researchgate.net
Notably, DMS also exerted a direct anti-parasitic effect, causing a reduction in the parasite load in vivo. researchgate.net In vitro studies confirmed this dual action, showing that DMS not only inhibited the activation of lymphocytes and reduced the production of cytokines and nitric oxide in activated macrophages but also had a direct effect on the trypomastigote and amastigote forms of T. cruzi. frontiersin.orgfrontiersin.org The immunomodulatory effects of DMS are believed to be linked to the modulation of inflammasome activation induced by T. cruzi in macrophages. researchgate.net These findings suggest that DMS, through its combined anti-parasitic and immunomodulatory actions, could be beneficial in treating the chronic phase of T. cruzi infection and that processes activated by sphingosine-1-phosphate (S1P) are potential therapeutic targets for Chagas disease cardiomyopathy. researchgate.net
Table 1: Effects of this compound in Experimental Chronic Chagas Disease Cardiomyopathy
| Parameter | Effect of DMS Treatment | Reference |
| Cardiac Inflammation | Reduced | researchgate.net |
| Cardiac Fibrosis | Reduced | researchgate.netresearchgate.net |
| Cardiac Galectin-3 Expression | Reduced | researchgate.netresearchgate.net |
| Serum Galectin-3 | Reduced | researchgate.net |
| Serum IFNγ | Reduced | researchgate.net |
| Serum TNFα | Reduced | researchgate.net |
| Cardiac iNOS (M1 marker) Gene Expression | Decreased | researchgate.net |
| Cardiac Arginase-1 (M2 marker) Gene Expression | Increased | researchgate.net |
| Exercise Capacity | Improved | researchgate.net |
| Parasite Load | Reduced | researchgate.netfrontiersin.org |
| Lymphocyte Activation | Inhibited | researchgate.net |
| Macrophage Cytokine & NO Production | Reduced | researchgate.net |
Neointimal Hyperplasia and Restenosis
This compound (DMS) has been shown to inhibit neointimal hyperplasia, the excessive proliferation and migration of vascular smooth muscle cells (VSMCs) that can lead to restenosis after vascular procedures like angioplasty. nih.govnih.gov This process is a primary cause of failure for vascular grafts. mdpi.com
The therapeutic potential of DMS in this context stems from its role as an inhibitor of sphingosine kinase (SK), an enzyme that produces sphingosine-1-phosphate (S1P). nih.gov S1P is a bioactive lipid that promotes cell survival and growth. nih.gov By inhibiting SK, DMS can shift the balance towards ceramide and sphingosine, which are involved in growth arrest and apoptosis. nih.gov
In vitro studies using porcine VSMCs demonstrated that DMS dose-dependently reduced DNA synthesis and the activation of extracellular signal-regulated kinase-1/2 (ERK-1/2), a key signaling molecule in cell proliferation. nih.govnih.gov This effect was independent of protein kinase C (PKC). nih.govnih.gov DMS also inhibited Akt signaling, another pathway involved in cell growth and survival. nih.govnih.gov
In a porcine model of coronary artery balloon injury, local delivery of DMS resulted in a significant reduction of intimal formation four weeks after the procedure. nih.govnih.gov Importantly, this was achieved with complete functional endothelial regeneration. nih.govnih.gov These findings suggest that the local administration of DMS can effectively reduce neointimal formation, potentially by inhibiting ERK-1/2 and Akt signaling and modulating the growth of smooth muscle cells. nih.govnih.gov
Table 2: Research Findings on this compound and Neointimal Hyperplasia
| Finding | Model System | Observed Effect | Reference |
| Inhibition of VSMC proliferation | Porcine Vascular Smooth Muscle Cells (in vitro) | Dose-dependent reduction in [3H]-thymidine incorporation | nih.govnih.gov |
| Inhibition of ERK-1/2 activation | Porcine Vascular Smooth Muscle Cells (in vitro) | Dose-dependent reduction | nih.govnih.gov |
| Inhibition of Akt signaling | Porcine Vascular Smooth Muscle Cells (in vitro) | Reduced Akt phosphorylation | nih.govnih.gov |
| Reduction of neointimal formation | Porcine Coronary Artery Balloon Injury (in vivo) | Significant reduction in intimal formation | nih.govnih.gov |
| Endothelial regeneration | Porcine Coronary Artery Balloon Injury (in vivo) | Complete functional endothelial regeneration | nih.govnih.gov |
Neurodegenerative Disorders
Potential Involvement in Pain Syndromes
This compound (DMS) has been identified as a key endogenous metabolite involved in the pathophysiology of neuropathic pain. avantiresearch.comwikipedia.org Research has shown that levels of DMS are elevated in the central nervous system (CNS) in models of neuropathic pain. avantiresearch.comwikipedia.org
Studies have demonstrated that the introduction of DMS into the central nervous system of rats can induce mechanical allodynia, a state of pain caused by a stimulus that does not normally provoke pain. wikipedia.orgnih.gov This suggests that DMS is sufficient to produce pain-like behaviors. nih.gov The mechanism appears to involve the sensitization of neurons in the central nervous system. avantiresearch.com
Further investigation has revealed that oligodendrocytes, the cells responsible for producing the myelin sheath that insulates nerve fibers, are a source of DMS in the CNS. nih.govresearchgate.net In demyelinating lesions from patients with multiple sclerosis, a disease where chronic pain is a common symptom, DMS levels are increased. nih.gov When human oligodendrocytes in culture are exposed to agents that damage white matter, their production of DMS increases. researchgate.net This suggests that damage to oligodendrocytes can lead to an increase in DMS production, which in turn may drive inflammatory responses in astrocytes, contributing to the sensitization of sensory neurons. researchgate.net
The pain-provoking effects of DMS may also be mediated through the activation of specific ion channels, such as the transient receptor potential melastatin-3 (TRPM3) channel. mdpi.com
Modulation of Cholesterol Homeostasis in IDH1-Mutated Gliomas
Recent research has uncovered a novel role for this compound (DMS) in modulating cholesterol homeostasis in gliomas with mutations in the isocitrate dehydrogenase 1 (IDH1) gene. biorxiv.orgresearchgate.net These findings present a potential therapeutic vulnerability in this specific subtype of brain tumor. nih.gov
In patient-derived IDH1-mutated glioma cell lines, treatment with a combination of DMS and sphingosine was found to trigger a lethal, dose-dependent response. researchgate.netnih.gov This treatment led to a global increase in pro-apoptotic ceramides (B1148491) and sphingosines. researchgate.net
Unexpectedly, this sphingolipid modulation was found to significantly impact cholesterol homeostasis. biorxiv.orgoup.com The treatment resulted in a decline in cholesterol levels within the cancer cells. oup.com This was associated with an elevated expression of genes that regulate the trafficking and biosynthesis of membrane-associated cholesterol, including NR1H3 (LXRα), MYLIP, ABCA1, and ABCG1. biorxiv.orgoup.com Conversely, the expression of catalytic enzymes involved in cholesterol biosynthesis was negatively impacted. oup.com
Fluorescent microscopy revealed that sphingosine and cholesterol tend to associate within cellular membranes. oup.com This interaction appears to saturate the plasma membrane, leading to vesiculation, increased permeability, and ultimately, disruption of membrane integrity in a process resembling apoptotic membrane blebbing. oup.com This suggests that by reprogramming sphingolipid metabolism, DMS can increase the susceptibility of IDH1-mutated gliomas to cell death induced by sphingosine-associated cholesterol. oup.com
Table 3: Impact of this compound on Cholesterol Homeostasis in IDH1-Mutated Gliomas
| Parameter | Effect of DMS and Sphingosine Treatment | Reference |
| Cell Viability | Dose-dependent lethal response | researchgate.netnih.gov |
| Ceramides and Sphingosines | Global increase | researchgate.net |
| Cellular Cholesterol Levels | Decline | oup.com |
| NR1H3, MYLIP, ABCA1, ABCG1 Gene Expression | Elevated | biorxiv.orgoup.com |
| Cholesterol Biosynthesis Enzymes Gene Expression | Negatively impacted | oup.com |
| Plasma Membrane Integrity | Disrupted, leading to blebbing | oup.com |
Other Disease Associations
Exanthema
While direct research linking this compound (DMS) to exanthema (a widespread rash) is limited, its role in inflammatory processes, particularly in the skin, suggests a potential indirect association. DMS is known to influence the production of pro-inflammatory cytokines, which are key mediators in many skin conditions. aai.org
For instance, in the context of inflammatory arthritis, DMS has been shown to reduce the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. aai.orgcapes.gov.br These same cytokines are often implicated in the pathogenesis of inflammatory skin diseases that can manifest as exanthema.
Furthermore, the sphingolipid pathway, in which DMS is a key player, is known to be involved in skin inflammation. In psoriasis, a chronic inflammatory skin disease, levels of sphingosine-1-phosphate (S1P), the product of the enzyme that DMS inhibits, are increased in the serum and skin. nih.gov Inhibition of sphingosine kinase by DMS can alter the balance of these bioactive lipids, potentially impacting inflammatory cascades in the skin. nih.gov Specifically, TNF-α-induced activation of NF-κB, a central inflammatory pathway, can be blocked by DMS. nih.gov
Although a direct causal link has not been established, the known anti-inflammatory properties of DMS and its ability to modulate key signaling pathways involved in skin inflammation suggest a potential role in conditions presenting with exanthema.
Therapeutic Implications and Future Research Directions
N,N-Dimethylsphingosine as a Therapeutic Target
The ability of DMS to modulate key cellular signaling pathways has made it a focal point of research for developing novel therapeutic strategies.
Enhancement of Cardioprotection
The role of this compound in the cardiovascular system is complex, exhibiting a biphasic response. At low concentrations (e.g., 1 μM), DMS has been shown to activate sphingosine (B13886) kinase 1 (SphK1) activity, which can lead to a cardioprotective effect. mdpi.com This activation is thought to occur via a protein kinase Cε (PKCε) dependent mechanism. mdpi.comphysiology.org Conversely, at higher concentrations (e.g., 10 μM), DMS inhibits SphK activity, which can diminish the protective effects seen during events like ischemic preconditioning. mdpi.comescholarship.org This concentration-dependent activity highlights the delicate balance of the sphingolipid rheostat—the relative levels of ceramide, sphingosine, and sphingosine-1-phosphate (S1P)—in maintaining cardiac health. nih.gov Infusion of S1P has been shown to reduce infarct size after ischemia/reperfusion, and inhibition of SphK by DMS can counteract this beneficial effect. jpp.krakow.pl
Inhibition of Neuropathic Pain Progression
Research has identified this compound as a key endogenous metabolite involved in neuropathic pain. acs.org In animal models of neuropathic pain, such as tibial nerve transection, levels of DMS are found to be abnormally high in the spinal cord. acs.orgwikipedia.org The injection of DMS has been demonstrated to induce pain, specifically mechanical hypersensitivity. acs.orgwikipedia.org This pain-provoking activity is linked to its ability to sensitize neurons in the central nervous system. avantiresearch.com The mechanism involves the inhibition of glutamate (B1630785) uptake and an increase in intracellular calcium concentrations in astrocytes. avantiresearch.com These findings suggest that targeting the production of DMS could be a novel therapeutic approach for managing neuropathic pain. acs.orgacs.org
Anti-parasitic and Immunomodulatory Actions in Chagas Disease
This compound has demonstrated significant therapeutic potential in the context of chronic Chagas disease, a parasitic illness caused by Trypanosoma cruzi. researchgate.netfrontiersin.org In animal models of chronic Chagas disease cardiomyopathy, treatment with DMS led to a notable reduction in cardiac inflammation, fibrosis, and the expression of galectin-3. researchgate.net DMS exerts both anti-parasitic and immunomodulatory effects. researchgate.netscientificlabs.co.uk It has been shown to reduce the parasite load in infected mice. researchgate.netresearchgate.net Furthermore, DMS modulates the immune response by inhibiting lymphocyte activation and reducing the production of pro-inflammatory cytokines like IFNγ and TNFα. researchgate.net It also influences macrophage polarization, decreasing the M1 marker (iNOS) and increasing the M2 marker (arginase-1), and modulates inflammasome activation. researchgate.net These dual actions suggest that DMS or the modulation of S1P-activated pathways could be a beneficial treatment for the chronic phase of T. cruzi infection. researchgate.net
Anti-proliferative Effects in Vascular Injury
This compound has been investigated for its ability to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of neointimal hyperplasia following vascular injury, such as that occurring after angioplasty. nih.govnih.gov As an inhibitor of sphingosine kinase (SK), DMS reduces the formation of sphingosine-1-phosphate (S1P), a lipid mediator that promotes cell proliferation and survival. nih.govpsu.edu In vitro studies have shown that DMS causes a dose-dependent reduction in VSMC proliferation. nih.govnih.gov This anti-proliferative effect is associated with the inhibition of key signaling pathways, including the extracellular signal-regulated kinase-1/2 (ERK-1/2) and Akt signaling pathways. nih.govnih.gov Local administration of DMS following balloon injury in coronary arteries has been shown to significantly reduce the formation of the neointima, suggesting its potential as a therapeutic agent to prevent restenosis. nih.govnih.gov
Strategies for Modulating this compound Levels or Activity
Given the therapeutic potential of targeting DMS, researchers are exploring strategies to modulate its levels and activity within the body.
Inhibition of this compound Formation via Ceramidase Pathway
One of the primary pathways for the formation of this compound involves the breakdown of ceramide by ceramidase to produce sphingosine, which is then methylated. avantiresearch.commdpi.com Therefore, inhibiting the ceramidase pathway presents a viable strategy to reduce the production of DMS. This approach has been explored in the context of neuropathic pain, where elevated DMS levels contribute to pain hypersensitivity. avantiresearch.comacs.org By using ceramidase inhibitors, it is possible to block the generation of sphingosine, the precursor to DMS, thereby inhibiting the progression of neuropathic pain. avantiresearch.com This strategy underscores the importance of understanding the metabolic pathways that lead to the synthesis of bioactive lipids like DMS to develop targeted therapeutic interventions.
Research Findings on this compound's Therapeutic Implications
| Therapeutic Area | Key Findings | Model System | References |
|---|---|---|---|
| Cardioprotection | Low-dose DMS (1 μM) activates SphK1 via PKCε, conferring a cardioprotective effect. | Isolated mouse hearts | mdpi.com |
| High-dose DMS (10 μM) inhibits SphK activity, attenuating cardioprotection. | Isolated mouse hearts | mdpi.com | |
| Neuropathic Pain | DMS levels are elevated in the spinal cord and contribute to mechanical allodynia. | Rat model of tibial nerve transection | acs.org |
| Inhibition of DMS formation through the ceramidase pathway can inhibit pain progression. | Rat models | avantiresearch.com | |
| Chagas Disease | DMS treatment reduces cardiac inflammation, fibrosis, and parasite load. | Mouse model of chronic Chagas disease | researchgate.net |
| DMS inhibits lymphocyte activation and modulates macrophage response. | In vivo and in vitro models | researchgate.net | |
| Vascular Injury | DMS inhibits vascular smooth muscle cell proliferation in a dose-dependent manner. | Porcine vascular smooth muscle cells | nih.govnih.gov |
| Local delivery of DMS reduces neointimal formation after balloon injury. | Porcine coronary artery injury model | nih.govnih.gov |
Development of this compound Analogs and Derivatives
The development of analogs and derivatives of this compound (DMS) has been an area of active research, aiming to enhance its therapeutic potential and elucidate its mechanisms of action. Scientists have synthesized and evaluated various modified forms of DMS to improve properties such as potency, selectivity, and bioavailability.
One area of focus has been the creation of fluorescently-labeled derivatives to visualize the compound's subcellular localization. For instance, coumarin (B35378) derivatives of DMS have been synthesized and were found to be biologically equivalent to the parent compound in terms of cytotoxicity towards tumor cells. nih.gov These fluorescent analogs enabled researchers to observe the rapid accumulation of DMS within the mitochondria of tumor cells, which was followed by a significant decrease in mitochondrial membrane potential. nih.gov
In the pursuit of more effective sphingosine kinase (SphK) inhibitors, researchers have also explored carbocyclic analogs of naturally occurring marine sphingolipids like pachastrissamine, using DMS as a positive control in biological assays. semanticscholar.org The synthesis of these analogs, often involving complex multi-step reactions, has revealed that modifications to the sphingolipid backbone can significantly impact inhibitory activity against SphK. semanticscholar.org For example, the length of the carbon chain attached to the core structure was found to be a critical determinant of the inhibitory potency of these analogs. semanticscholar.org
Furthermore, the synthesis of various sphingosine derivatives, including N,N-dimethyl and N,N,N-trimethyl sphingosine, has been undertaken to investigate their effects on tumor cell growth both in laboratory settings and in animal models. sci-hub.ru These studies are part of a broader effort to target cell membrane signaling pathways for cancer therapy. sci-hub.ru The overarching goal of developing these analogs is to create novel therapeutic agents that can overcome challenges such as drug resistance in cancer cells.
Experimental Models and Methodologies in this compound Research
The study of this compound (DMS) has been significantly advanced through the use of diverse experimental models and sophisticated analytical techniques. These tools have been instrumental in characterizing the biological activities and therapeutic potential of this multifaceted lipid molecule.
In Vitro Cellular Models
A variety of in vitro cellular models have been employed to investigate the molecular mechanisms of DMS. These models have provided crucial insights into its effects on different cell types.
U937 cells (Human Monocytes): Studies using U937 cells have shown that DMS can induce apoptotic cell death in a concentration-dependent manner. nih.gov This process is characterized by DNA fragmentation, nuclear disruption, and the release of cytochrome c from the mitochondria. nih.gov Interestingly, these effects appear to be independent of the inhibition of sphingosine kinase or protein kinase C (PKC) in these cells. nih.gov
Swiss 3T3 fibroblasts: Cytosolic extracts from Swiss 3T3 cells have been utilized to demonstrate the inhibitory activity of DMS on sphingosine kinase (SphK). rndsystems.comcaymanchem.com
PC12 pheochromocytoma cells: Research on PC12 cells has been pivotal in distinguishing the inhibitory effects of DMS on SphK from its effects on PKC. sci-hub.ru It was found that at concentrations sufficient to inhibit SphK, DMS did not significantly affect PKC activity. caymanchem.comnih.gov Furthermore, DMS has been shown to increase intracellular calcium and pH in these neuronal cells. nih.gov Studies also indicate that DMS can induce apoptosis and interfere with the survival effects of nerve growth factor (NGF) in PC12 cells, an effect that can be counteracted by exogenous sphingosine-1-phosphate.
HEK 293 cells: While specific detailed findings for HEK293 cells were not prominent in the provided context, they are a common cell line in cellular biology and likely used in broader studies of sphingolipid signaling pathways.
Primary VSMC cultures (Vascular Smooth Muscle Cells): In primary cultures of porcine vascular smooth muscle cells, DMS has been shown to reduce cell proliferation in a dose-dependent manner by inhibiting the activation of extracellular signal-regulated kinase-1/2 (ERK-1/2) and Akt signaling. nih.govnih.gov These in vitro findings correlate with in vivo observations of reduced neointimal formation after vascular injury. nih.govnih.gov
Human epidermoid carcinoma cells (A431 and KB-3-1): In A431 cells, DMS has been identified as an endogenous sphingolipid that can enhance the autophosphorylation of the epidermal growth factor (EGF) receptor. nih.govmayflowerbio.com Studies on KB-3-1 cells and their multidrug-resistant subclone, KB-C2, have demonstrated that DMS can induce apoptosis in both cell types, suggesting its potential to overcome multidrug resistance in cancer. nih.govaacrjournals.org This effect was shown to be independent of P-glycoprotein expression. nih.govaacrjournals.org
Astrocytes: In human 1321N1 astrocytes, DMS has been observed to increase intracellular calcium concentration and cytosolic pH. nih.gov It also inhibits glutamate uptake in these cells. nih.gov Furthermore, DMS treatment of astrocyte cultures leads to the release of pro-inflammatory cytokines like IL-1β and MCP-1. rndsystems.comnih.gov
Macrophages: In in vitro cultures of activated macrophages, DMS has been shown to inhibit the production of cytokines and nitric oxide, while increasing the production of IL-1β. researchgate.net It also appears to modulate inflammasome activation induced by Trypanosoma cruzi in these cells. researchgate.net
Oligodendrocytes: Research has identified oligodendrocytes as a cellular source of DMS in the central nervous system. nih.govresearchgate.net Studies have shown that human oligodendrocytes produce DMS in culture, and its production increases when these cells are exposed to agents that cause white matter damage. nih.govresearchgate.net This suggests a role for oligodendrocyte-derived DMS in the inflammatory responses associated with conditions like multiple sclerosis. nih.govresearchgate.net
Table of In Vitro Cellular Models in this compound Research
| Cell Line/Type | Key Findings |
| U937 cells | Induces apoptosis via mitochondrial pathway, independent of SphK/PKC inhibition. nih.gov |
| Swiss 3T3 fibroblasts | Demonstrates inhibitory activity of DMS on SphK. rndsystems.comcaymanchem.com |
| PC12 cells | Differentiates SphK inhibition from PKC effects; increases intracellular Ca2+ and pH; induces apoptosis. sci-hub.rucaymanchem.comnih.gov |
| Primary VSMC cultures | Reduces proliferation by inhibiting ERK-1/2 and Akt signaling. nih.govnih.gov |
| Human epidermoid carcinoma cells | Enhances EGF receptor autophosphorylation (A431); induces apoptosis in multidrug-resistant cells (KB-3-1). nih.govmayflowerbio.comnih.govaacrjournals.org |
| Astrocytes | Increases intracellular Ca2+ and pH; inhibits glutamate uptake; stimulates cytokine release. rndsystems.comnih.govnih.gov |
| Macrophages | Modulates cytokine and nitric oxide production; influences inflammasome activation. researchgate.net |
| Oligodendrocytes | Identified as a source of DMS; production increases with cell damage. nih.govresearchgate.net |
In Vivo Animal Models
In vivo animal models have been crucial for understanding the physiological and pathological roles of DMS in a whole-organism context.
Mouse Model: Mouse models have been extensively used to study the effects of DMS in various disease states. In a murine model of allergic asthma, administration of DMS significantly reduced airway inflammation, eosinophilia, and mucus production. nih.gov In studies involving Trypanosoma cruzi-infected mice, DMS treatment led to a reduction in cardiac inflammation, fibrosis, and parasite load, suggesting its therapeutic potential for chronic Chagas disease cardiomyopathy. researchgate.netfrontiersin.orgcobiss.netdntb.gov.ua Furthermore, DMS has been shown to inhibit the growth of human tumor cells in nude mice. sci-hub.ru
Knock-out Models: While the provided information mentions knock-out models, specific details on DMS research using this technology are not extensively covered. However, studies using small interfering RNA (siRNA) to achieve SphK1 knock-down in mice have shown similar beneficial effects in the allergic asthma model as DMS treatment, further supporting the role of SphK as a target of DMS. nih.gov
Rat Model of Chronic Pain: A rat model of neuropathic pain, specifically the tibial nerve transection model, has been instrumental in identifying the role of DMS in chronic pain. nih.govresearchgate.netscripps.edu Untargeted metabolomics of the dorsal horn in these rats revealed an upregulation of DMS. nih.govresearchgate.netscripps.edu Subsequent intrathecal administration of DMS in healthy rats was shown to induce mechanical hypersensitivity, a hallmark of neuropathic pain. nih.govresearchgate.netscripps.edu This effect is thought to be mediated by the activation of astrocytes and the release of pro-inflammatory cytokines. nih.gov
Trypanosoma cruzi-infected mice: As mentioned earlier, C57BL/6 mice infected with Trypanosoma cruzi serve as a model for chronic Chagas disease cardiomyopathy. researchgate.netfrontiersin.org In this model, DMS treatment has demonstrated both anti-parasitic and immunomodulatory effects, leading to improved cardiac function. researchgate.netfrontiersin.orgnih.gov
Table of In Vivo Animal Models in this compound Research
| Animal Model | Key Findings |
| Mouse Model | Reduced inflammation in allergic asthma; decreased cardiac pathology and parasite load in Chagas disease; inhibited tumor growth. sci-hub.ruresearchgate.netnih.govfrontiersin.orgcobiss.netdntb.gov.ua |
| Knock-out Models | SphK1 knock-down mimics the anti-inflammatory effects of DMS in an asthma model. nih.gov |
| Rat Model of Chronic Pain | Identified DMS as an upregulated metabolite in neuropathic pain; demonstrated that DMS can induce pain-like behavior. nih.govresearchgate.netscripps.edu |
| Trypanosoma cruzi-infected mice | Showed therapeutic potential of DMS in reducing cardiac inflammation, fibrosis, and parasite burden in chronic Chagas disease. researchgate.netfrontiersin.orgdntb.gov.uanih.gov |
Advanced Analytical Techniques for this compound and Related Lipids
The accurate detection and quantification of DMS and other sphingolipids in complex biological samples are critical for understanding their roles in health and disease. Advanced analytical techniques have been indispensable in this regard.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the quantification of DMS in various biological matrices. This method combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. It has been used to quantify psychosine (B1678307) in fibroblasts from twitcher and wild-type mice, with DMS being used as an internal standard to ensure accuracy. sigmaaldrich.com The METLIN database, a comprehensive repository of metabolite data, includes tandem mass spectrometry data for DMS, which facilitates its identification in metabolomics studies. avantiresearch.com
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been a key driver in DMS research. Untargeted metabolomics, which aims to measure as many metabolites as possible in a sample, was the approach that first implicated DMS in neuropathic pain. nih.govresearchgate.netscripps.edu By comparing the metabolite profiles of the dorsal horn from rats with and without neuropathic pain, researchers were able to identify a significant upregulation of DMS in the pain state. nih.govresearchgate.netscripps.edu This "activity metabolomics" approach, which combines metabolomic profiling with functional assays, was crucial in discovering the previously unknown role of DMS in nociception. avantiresearch.com Metabolomics studies have also provided evidence for the presence of DMS in human central nervous system tissue and its increased levels in demyelinating lesions from multiple sclerosis patients, highlighting its potential as a therapeutic target. nih.gov
Neutral Loss Data and MS/MS for Identification
The definitive identification of this compound (DMS) in biological samples is heavily reliant on advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). scripps.eduscripps.edu Instruments such as the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer are utilized to acquire high-resolution data on the precursor ion and its fragmentation patterns. scripps.eduosti.gov This process allows for the characterization of DMS based on its accurate mass-to-charge ratio (m/z), chromatographic retention time, and unique MS/MS spectral signature. scripps.edu These experimental data are then typically matched against curated spectral libraries in databases like METLIN for confident identification. osti.govavantiresearch.com
A key challenge in the analysis of DMS is its isobaric nature, meaning it has the same elemental formula (C₂₀H₄₁NO₂) and molecular weight as other lipids, such as C20-sphingosine. osti.govnih.govsigmaaldrich.com While these compounds can have nearly identical mass, their structural differences lead to distinct fragmentation patterns and chromatographic behaviors. For instance, though DMS and C20-sphingosine are structurally distinct lipids, MS/MS data from DMS can be erroneously identified as C20-sphingosine with a high degree of similarity (cosine scores >0.99) if not carefully interpreted, highlighting the critical need for precise analytical methods and careful data interpretation. nih.gov
To complement standard MS/MS analysis, neutral loss (NL) scanning provides an additional layer of specificity. avantiresearch.com Neutral loss spectrometry analyzes the mass difference between the precursor ion and the resulting fragment ions. nih.gov This technique is particularly powerful for identifying classes of compounds that exhibit characteristic losses upon fragmentation. The resulting NL spectrum can be conceptualized as a "mirror image" of the MS/MS spectrum and is exceptionally useful for similarity searching, especially when comparing structurally related molecules that may not share common fragment ions but do share common neutral losses. avantiresearch.comnih.govbiorxiv.org The METLIN database includes neutral loss spectral data to facilitate this type of advanced molecular identification. avantiresearch.combiorxiv.org
Table 1: Analytical Methods for this compound Identification
| Analytical Technique | Principle | Application for DMS Identification | Key Considerations |
|---|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass and fragmentation. | Provides accurate mass, retention time, and a unique fragmentation fingerprint for DMS. scripps.edu | Essential for distinguishing DMS from isobaric compounds like C20-sphingosine. nih.gov |
| Tandem MS (MS/MS) | Isolates a precursor ion (DMS) and fragments it to produce a spectrum of product ions. | The fragmentation pattern is compared to spectral libraries (e.g., METLIN) for confirmation. scripps.eduavantiresearch.com | Small variations in fragment ion intensity can lead to misidentification if not carefully analyzed. nih.gov |
| Neutral Loss (NL) Spectrometry | Detects fragments that have lost a specific, neutral molecule from the precursor ion. | Complements MS/MS data by revealing characteristic neutral losses, aiding in structural confirmation and similarity analysis. avantiresearch.comnih.gov | Represented as a "mirror image" of MS/MS data, it is a powerful tool for identifying structurally related molecules. avantiresearch.com |
Future Research Directions
Future research on this compound is poised to expand upon its known biological activities and therapeutic potential. Key areas of investigation include clarifying its natural physiological roles and exploring its effectiveness in combination with other drugs.
Elucidating the Precise Role of Endogenous this compound
While this compound (DMS) is known to be an endogenous metabolite of sphingosine and a potent inhibitor of sphingosine kinase (SphK), its precise physiological functions are still being uncovered. sigmaaldrich.comchemdad.com Current research points to several key roles, representing fertile ground for future studies.
One of the most significant areas of investigation is the role of DMS in neuropathic pain. sigmaaldrich.com Studies have shown that DMS levels are elevated in the spinal cord following nerve injury and that the compound is sufficient to induce pain-like hypersensitivity. sigmaaldrich.comd-nb.info It appears to exert this effect by sensitizing neurons in the central nervous system, activating astrocytes, and prompting the release of proinflammatory cytokines. avantiresearch.comd-nb.info Damaged oligodendrocytes, rather than astrocytes or neurons, have been identified as a primary source of this DMS release, adding a layer of complexity to its role in neuro-inflammatory conditions. d-nb.inforesearchgate.net
More recently, research has identified DMS, along with its precursor sphingosine, as an endogenous agonist for the Sigma-1 receptor (S1R). mdpi.comnih.govmdpi.com The S1R is a unique chaperone protein in the cell membrane that is involved in regulating cellular stress responses. nih.govmdpi.com The finding that DMS directly engages this receptor opens up new avenues for understanding how it modulates cellular function, particularly under conditions of stress or disease. nih.gov Its ability to provoke pain responses has been linked to the activation of TRPM3 ion channels, an effect that can be blocked by a S1R antagonist. nih.gov Additionally, DMS is known to increase intracellular calcium concentrations and inhibit glutamate uptake in astrocytes, further implicating it in the regulation of CNS excitability. avantiresearch.com
Exploring Synergistic Effects with Other Therapeutic Agents
A promising direction for future therapeutic development is the use of this compound in combination with other drugs to achieve synergistic effects, potentially enhancing efficacy while lowering required doses.
A notable example of this is the combination of DMS with the alkylphosphocholine drug miltefosine (B1683995) for the treatment of lung cancer. nih.gov Research on human lung adenocarcinoma (A549) cells demonstrated that concurrent treatment with DMS and miltefosine induced a synergistic cytotoxic effect. nih.govbas.bg The mechanism behind this synergy involves a significant reduction of the pro-survival lipid, sphingosine-1-phosphate (S1P), leading to a substantial increase in apoptosis compared to treatment with either drug alone. nih.govbas.bg Interestingly, studies using more complex three-dimensional cell culture models, which better mimic living tissue, found that higher concentrations of DMS were needed to achieve this synergy, suggesting that the tumor microenvironment can influence these interactions. bas.bg
Furthermore, because DMS functions as an inhibitor of sphingosine kinase, it holds potential for synergy with conventional chemotherapy agents. asm.org The sphingosine kinase/S1P signaling pathway is a known contributor to chemoresistance. asm.orgwjgnet.com By inhibiting this pathway, DMS can lower the levels of pro-survival S1P, thereby increasing cancer cells' sensitivity to other drugs. asm.org Studies have shown that DMS treatment can synergistically increase the sensitivity of cells to platinum-based drugs like cisplatin (B142131) and carboplatin, making it a candidate for combination therapy to overcome drug resistance. asm.orgnih.govresearchgate.net
Table 2: Research Findings on Synergistic Effects of this compound
| Combination Agent | Cancer Model | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Miltefosine | Lung Adenocarcinoma (A549 cells) | Synergistic cytotoxic and apoptotic effect. nih.gov | Significant reduction of the pro-survival marker sphingosine-1-phosphate (S1P). nih.govbas.bg |
| Cisplatin | Dictyostelium discoideum model, cancer cells | Synergistically increases sensitivity to cisplatin-induced cell death. asm.orgnih.gov | Inhibition of sphingosine kinase by DMS reduces pro-survival S1P levels, counteracting chemoresistance. asm.orgwjgnet.com |
| Carboplatin | Dictyostelium discoideum model | Increased sensitivity to the drug, similar to the effects seen with cisplatin. nih.govresearchgate.net | Inhibition of the sphingosine kinase/S1P pathway. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
